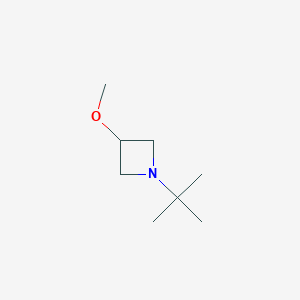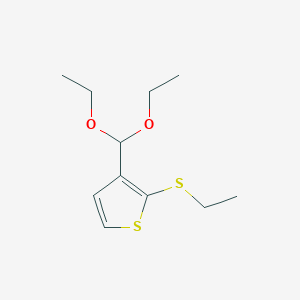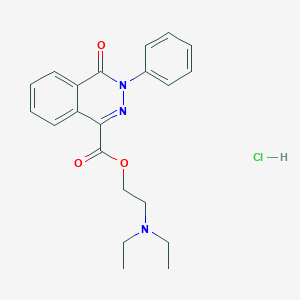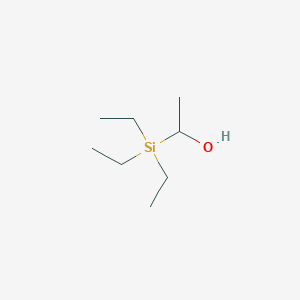
Cyclohexanamine, 4-(1,1-dimethylethyl)-N,N-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexanamine, 4-(1,1-dimethylethyl)-N,N-dimethyl- is an organic compound with the molecular formula C12H25N It is a derivative of cyclohexanamine, where the amine group is substituted with a tert-butyl group at the 4-position and two methyl groups on the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanamine, 4-(1,1-dimethylethyl)-N,N-dimethyl- typically involves the alkylation of cyclohexanamine. One common method is the reaction of cyclohexanamine with tert-butyl chloride in the presence of a base such as sodium hydroxide. This reaction proceeds via nucleophilic substitution to yield the desired product.
Industrial Production Methods
In industrial settings, the production of Cyclohexanamine, 4-(1,1-dimethylethyl)-N,N-dimethyl- can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclohexanamine, 4-(1,1-dimethylethyl)-N,N-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to secondary or primary amines.
Substitution: It can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and bases are employed for substitution reactions.
Major Products Formed
Oxidation: N-oxides of Cyclohexanamine, 4-(1,1-dimethylethyl)-N,N-dimethyl-.
Reduction: Secondary or primary amines.
Substitution: Various substituted cyclohexanamines depending on the substituent introduced.
Applications De Recherche Scientifique
Cyclohexanamine, 4-(1,1-dimethylethyl)-N,N-dimethyl- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Cyclohexanamine, 4-(1,1-dimethylethyl)-N,N-dimethyl- involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexanamine, 4-(1,1-dimethylethyl)-: Lacks the N,N-dimethyl substitution.
Cyclohexanamine, N,N-dimethyl-: Lacks the tert-butyl group at the 4-position.
Cyclohexanamine, 4-(1,1-dimethylethyl)-N-ethyl-: Has an ethyl group instead of dimethyl groups on the nitrogen atom.
Uniqueness
Cyclohexanamine, 4-(1,1-dimethylethyl)-N,N-dimethyl- is unique due to the combination of the tert-butyl group at the 4-position and the N,N-dimethyl substitution. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
22397-91-7 |
|---|---|
Formule moléculaire |
C12H25N |
Poids moléculaire |
183.33 g/mol |
Nom IUPAC |
4-tert-butyl-N,N-dimethylcyclohexan-1-amine |
InChI |
InChI=1S/C12H25N/c1-12(2,3)10-6-8-11(9-7-10)13(4)5/h10-11H,6-9H2,1-5H3 |
Clé InChI |
DTFQGYQYVSRQIS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1CCC(CC1)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(1R,2R)-2-ethenylcyclopropyl]methanol](/img/structure/B14701367.png)





![(2R,8aR)-2-Phenyltetrahydro-5H-[1,3]oxazolo[3,2-a]pyridin-3(2H)-one](/img/structure/B14701393.png)


![Benzo[b]thiophene, 6-bromo-2,3,5-trimethyl-](/img/structure/B14701405.png)



![5-{[(4-Chlorobenzyl)amino]methyl}-2-methylpyrimidin-4-amine](/img/structure/B14701428.png)
